2,4-D methyl ester-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

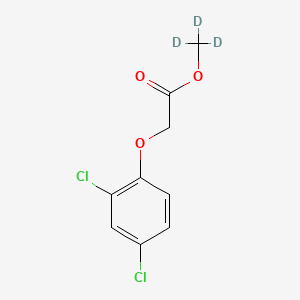

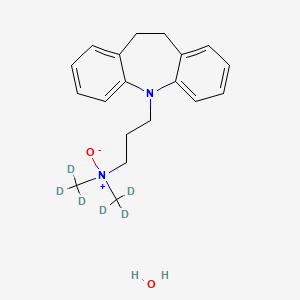

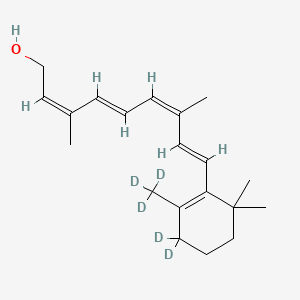

2,4-D methyl ester-d3, also known as methyl 2,4-dichlorophenoxyacetate-d3, is a deuterated form of the herbicide 2,4-D methyl ester. This compound is primarily used in scientific research to study the behavior and metabolism of 2,4-D methyl ester in various environments. The deuterium atoms in this compound make it a valuable tool for tracing and analyzing chemical reactions and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-D methyl ester-d3 involves the esterification of 2,4-dichlorophenoxyacetic acid with deuterated methanol (CD3OD). The reaction typically occurs in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

2,4-Dichlorophenoxyacetic acid+CD3OD→2,4-D methyl ester-d3+H2O

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 2,4-dichlorophenoxyacetic acid and deuterated methanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-D methyl ester-d3 undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form 2,4-dichlorophenoxyacetic acid and deuterated methanol.

Oxidation: The compound can be oxidized to form different chlorinated phenoxyacetic acid derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

Hydrolysis: 2,4-dichlorophenoxyacetic acid and deuterated methanol.

Oxidation: Chlorinated phenoxyacetic acid derivatives.

Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2,4-D methyl ester-d3 is widely used in scientific research for several purposes:

Environmental Studies: To trace the degradation and movement of 2,4-D methyl ester in soil and water.

Metabolic Studies: To study the metabolism of 2,4-D methyl ester in plants and animals.

Analytical Chemistry: As an internal standard in mass spectrometry and other analytical techniques to quantify 2,4-D methyl ester and its metabolites.

Herbicide Research: To understand the mode of action and resistance mechanisms of 2,4-D methyl ester in weeds.

Mechanism of Action

2,4-D methyl ester-d3 functions similarly to 2,4-D methyl ester by mimicking the natural plant hormone auxin. It disrupts the normal growth processes in plants, leading to uncontrolled growth and eventually plant death. The compound targets auxin receptors and signaling pathways, causing abnormal cell division and elongation.

Comparison with Similar Compounds

2,4-D methyl ester-d3 is compared with other similar compounds such as:

2,4-Dichlorophenoxyacetic acid: The parent compound, which is less volatile and more water-soluble.

2,4-D ethylhexyl ester: Another ester form with different volatility and absorption characteristics.

Methyl 2,4-dichlorophenoxyacetate: The non-deuterated form, used widely as a herbicide.

Uniqueness

The uniqueness of this compound lies in its deuterium atoms, which make it an excellent tracer for studying the behavior and metabolism of 2,4-D methyl ester. This property is particularly valuable in environmental and metabolic studies, where precise tracking of the compound is essential.

Similar Compounds

- 2,4-Dichlorophenoxyacetic acid

- 2,4-D ethylhexyl ester

- Methyl 2,4-dichlorophenoxyacetate

- 2,4-D butyl ester

- 2,4-D isobutyl ester

- 2-methyl-4-chlorophenoxyacetic acid (MCPA)

Properties

Molecular Formula |

C9H8Cl2O3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

trideuteriomethyl 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3/i1D3 |

InChI Key |

HWIGZMADSFQMOI-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)

![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)